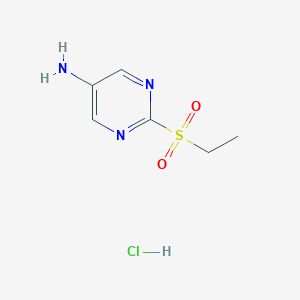

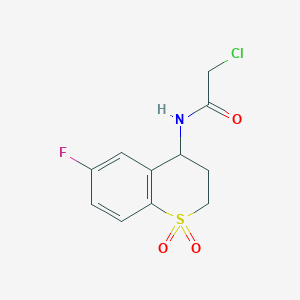

![molecular formula C32H35N3O4S2 B2523654 ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532974-54-2](/img/structure/B2523654.png)

ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , "ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate," is a complex organic molecule. While none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved under mild conditions . Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes was performed via reactions with metal ions . These methods could potentially be adapted for the synthesis of the target compound, considering the presence of thiophene and amide groups in its structure.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related compounds have been characterized using various techniques, including NMR, UV-Vis, FT-IR, and Mass spectroscopy, as well as theoretical calculations like DFT . These studies provide a foundation for understanding the molecular structure of the target compound, which likely features complex intra- and intermolecular interactions, such as hydrogen bonding and charge transfer.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with studies showing that ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates can undergo Knoevenagel condensation . Additionally, the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines leads to decyclization . These findings suggest that the target compound may also participate in similar chemical reactions due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been extensively studied. For instance, the binding energy of intermolecular interactions in a dimer of a similar compound was calculated to be 15.54 kcal/mol . The crystal structure of another related compound was determined using X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure . These insights can be extrapolated to predict the physical and chemical properties of the target compound, such as its potential for forming stable crystal structures and its thermodynamic stability.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated significant antimicrobial properties against various bacterial strains. Additionally, some of these compounds exhibited profound antioxidant potential, highlighting their potential in therapeutic applications related to oxidative stress and microbial infections (Raghavendra et al., 2016).

Antiproliferative Activity

A novel series of thiophene derivatives was prepared and tested for their antiproliferative activity against cancer cell lines. Certain compounds within this series showed remarkable activity against breast and colon cancer cell lines, suggesting their potential as chemotherapeutic agents (Ghorab et al., 2013).

Anti-Inflammatory and Antioxidant Activities

Novel compounds such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies provide a basis for the development of new therapeutic agents aimed at treating inflammatory diseases and conditions associated with oxidative stress (Madhavi & Sreeramya, 2017).

Synthesis and Biological Activity

Research on the synthesis of new cycloalkylthiophene-Schiff bases and their metal complexes has shown that these compounds possess significant antibacterial and antifungal activities. Such studies highlight the potential of thiophene derivatives in developing new antimicrobial agents (Altundas et al., 2010).

Mechanism of Action

Target of action

The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .

Biochemical pathways

The compound also contains a thiophene ring, which is found in many pharmaceuticals and biologically active compounds . Thiophene derivatives have been found to have antimicrobial, antioxidant, anticorrosion, and anticancer activities .

properties

IUPAC Name |

ethyl 2-[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O4S2/c1-5-39-32(38)28-24-10-8-12-26(24)41-31(28)34-29(36)21(4)40-27-18-35(25-11-7-6-9-23(25)27)14-13-33-30(37)22-16-19(2)15-20(3)17-22/h6-7,9,11,15-18,21H,5,8,10,12-14H2,1-4H3,(H,33,37)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAADFPEODDZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

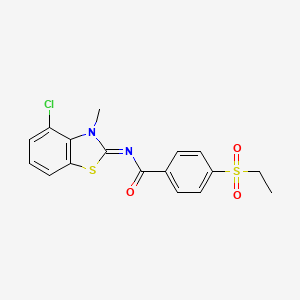

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2523571.png)

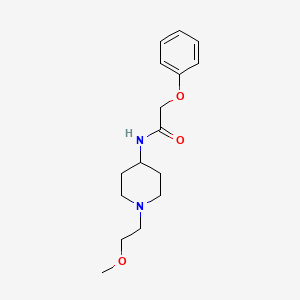

![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2523573.png)

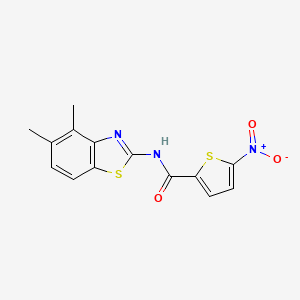

![3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2523580.png)

![4-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B2523588.png)

![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2523590.png)

![3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2523592.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B2523593.png)